molecular formula C10H11NO B1351591 5-methoxy-4-methyl-1H-indole CAS No. 302912-21-6

5-methoxy-4-methyl-1H-indole

Cat. No. B1351591
CAS RN: 302912-21-6
M. Wt: 161.2 g/mol
InChI Key: RISMXZVKSIWLMK-UHFFFAOYSA-N
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Description

5-methoxy-4-methyl-1H-indole is a compound with the molecular formula C10H11NO . It has a molecular weight of 161.20 g/mol . The IUPAC name for this compound is 5-methoxy-4-methyl-1H-indole .


Molecular Structure Analysis

The molecular structure of 5-methoxy-4-methyl-1H-indole consists of a methoxy group (-OCH3) and a methyl group (-CH3) attached to an indole ring . The exact mass of the compound is 161.084063974 g/mol .


Physical And Chemical Properties Analysis

5-methoxy-4-methyl-1H-indole has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 25 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to 5-methoxy-4-methyl-1H-indole, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, potentially leading to the development of new antiviral agents.

Anti-inflammatory Properties

The indole scaffold is present in many compounds with significant anti-inflammatory effects. By modifying the indole structure, researchers can enhance the anti-inflammatory activity, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Indole derivatives are known to possess anticancer activities. They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis. The modification of the indole ring, as seen in 5-methoxy-4-methyl-1H-indole, can lead to the discovery of novel anticancer drugs .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole derivatives. Compounds derived from 5-methoxy-indole carboxylic acid, which is structurally related to 5-methoxy-4-methyl-1H-indole, have shown promise as multifunctional neuroprotectors. They exhibit strong protection against oxidative stress-induced neurotoxicity and have good safety profiles in cell line studies .

Antioxidant Activity

Indole compounds, due to their aromatic nature, can act as antioxidants. They have the ability to scavenge free radicals and protect against oxidative damage, which is a contributing factor in many chronic diseases. Derivatives of 5-methoxy-indole have been particularly noted for their strong antioxidant capabilities .

Enzyme Inhibition

Indole derivatives have been used to inhibit various enzymes, such as monoamine oxidase (MAO). This is significant in the treatment of neurological disorders like depression and Parkinson’s disease. The structural variations in compounds like 5-methoxy-4-methyl-1H-indole can enhance their binding affinity to target enzymes, leading to more effective treatments .

Mechanism of Action

Target of Action

The primary targets of 5-methoxy-4-methyl-1H-indole are multiple receptors to which it binds with high affinity . These receptors play a crucial role in various biological activities, making 5-methoxy-4-methyl-1H-indole a valuable compound for treatment .

Mode of Action

5-Methoxy-4-methyl-1H-indole interacts with its targets by binding to them, which results in changes in their function . This interaction is facilitated by the indole nucleus of the compound, which is aromatic in nature and allows for electrophilic substitution .

Biochemical Pathways

5-Methoxy-4-methyl-1H-indole affects various biochemical pathways. It has been found to downregulate the expression of various signal transduction pathways regulating genes involved in inflammation, such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α . The protein expression of these regulatory factors was also downregulated in the liver, kidney, heart, and brain .

Pharmacokinetics

The pharmacokinetics of 5-methoxy-4-methyl-1H-indole, including its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are yet to be fully understood. The compound’s aromatic nature and ability to bind with high affinity to multiple receptors suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 5-methoxy-4-methyl-1H-indole’s action include the downregulation of various signal transduction pathways and the resulting decrease in inflammation . This suggests that the compound may have potential therapeutic applications in conditions characterized by inflammation .

Action Environment

The action, efficacy, and stability of 5-methoxy-4-methyl-1H-indole can be influenced by various environmental factors. For example, the compound should be handled with care to avoid breathing in dust, fume, gas, mist, vapors, or spray . Additionally, protective measures such as wearing gloves, protective clothing, and eye/face protection should be taken when handling the compound .

properties

IUPAC Name

5-methoxy-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISMXZVKSIWLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391175
Record name 5-methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-4-methyl-1H-indole

CAS RN

302912-21-6
Record name 5-methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-4-methylindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methoxy-2,3-dimethyl-4-nitro-benzene (5.0 g), N,N-dimethylformamide dimethylacetal (7.4 mL) and triethylamine (0.10 mL) in 25 mL of N,N-dimethylformamide was heated to reflux for 3 days under nitrogen. The volatiles were removed in vacuo and the resulting residue was dissolved in 40 mL of a 1:1 mixture of methanol and tetrahydrofuran. Raney nickel (50% slurry in water, 1 mL) was added to the solution, then hydrazine hydrate (2.7 mL) was added dropwise and the mixture was stirred for 40 min under nitrogen. The reaction mixture was filtered through a bed of celite and the filtrate was reduced in vacuo. The product was purified by column chromatography (30% ethyl acetate in hexanes) to yield 1.5 g of pure 5-methoxy-4-methyl-indole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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